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Beta-D-Erythrofuranosyl-Adenosine

MTAP hematopoietic toxicity T-ALL salvage therapy

Beta-D-Erythrofuranosyl-Adenosine (synonyms: 9-β-D-erythrofuranosyladenine, erythrofuranosyladenine, EFA) is a synthetic adenine nucleoside analogue in which the natural ribofuranose sugar is replaced by an erythrofuranose (tetrahydrofuran diol) moiety, eliminating the C5′ exocyclic hydroxymethyl (–CH2OH) substituent present in adenosine. This compound belongs to the erythronucleoside class and is characterized by the molecular formula C₉H₁₁N₅O₃, a molecular weight of 237.22 g/mol, and three defined stereocenters (2R,3R,4R).

Molecular Formula C9H11N5O3
Molecular Weight 237.219
CAS No. 123333-51-7; 51963-61-2; 56-65-5; 987-65-5
Cat. No. B2630883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-D-Erythrofuranosyl-Adenosine
CAS123333-51-7; 51963-61-2; 56-65-5; 987-65-5
Molecular FormulaC9H11N5O3
Molecular Weight237.219
Structural Identifiers
SMILESC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(15)1-17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6-,9-/m1/s1
InChIKeyDTGVOXMKTYPSSO-NVMQTXNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Beta-D-Erythrofuranosyl-Adenosine (EFA): Core Identity, Nomenclature, and Procurement-Relevant Physicochemical Profile


Beta-D-Erythrofuranosyl-Adenosine (synonyms: 9-β-D-erythrofuranosyladenine, erythrofuranosyladenine, EFA) is a synthetic adenine nucleoside analogue in which the natural ribofuranose sugar is replaced by an erythrofuranose (tetrahydrofuran diol) moiety, eliminating the C5′ exocyclic hydroxymethyl (–CH2OH) substituent present in adenosine [1]. This compound belongs to the erythronucleoside class and is characterized by the molecular formula C₉H₁₁N₅O₃, a molecular weight of 237.22 g/mol, and three defined stereocenters (2R,3R,4R) [2]. Its primary CAS registry number is 17019-46-4; the additional CAS identifiers 123333-51-7, 51963-61-2, 56-65-5, and 987-65-5 correspond to adenosine phosphate salts (ADP/ATP disodium forms) that may appear alongside EFA in vendor catalog listings and should be carefully distinguished during procurement [2]. The compound is a recognized, non-toxic substrate of methylthioadenosine phosphorylase (MTAP) and has been employed as a selective salvage agent in MTAP-directed therapeutic strategies [3].

Why Beta-D-Erythrofuranosyl-Adenosine Cannot Be Substituted by Adenosine, MTA, or 5′-Deoxyadenosine in MTAP-Dependent Applications


In-class adenosine analogues are not functionally interchangeable with Beta-D-Erythrofuranosyl-Adenosine (EFA) due to three interdependent differentiating properties: (i) the absence of the C5′ hydroxymethyl group fundamentally alters furanose conformational bias, with EFA exhibiting ~95% south pucker preference compared to ~77% for adenosine, a shift driven by a base-activated internal O2′H···N3 hydrogen bond that locks the south conformation [1]; (ii) EFA acts as an MTAP substrate without generating the adenosine-associated toxicities that plague the natural substrates MTA (5′-deoxy-5′-methylthioadenosine) and 5′-deoxyadenosine—MTA is 26- to 41-fold more cytotoxic to hematopoietic progenitors than EFA, and 5′-deoxyadenosine is similarly prone to adenosine-related toxicity [2]; and (iii) the erythrofuranosyl scaffold enables productive binding in enzyme active sites (e.g., fluorinase) that accept non-planar ribose geometries, a feature absent in ribose-based adenosine congeners [3]. These structural, pharmacological, and biochemical distinctions mean that substituting EFA with adenosine, MTA, 5′-deoxyadenosine, or other ribofuranosyl adenines will yield qualitatively different—and in the case of MTAP salvage, therapeutically counterproductive—results.

Beta-D-Erythrofuranosyl-Adenosine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against MTA, Adenosine, and Related Analogues


Hematopoietic Progenitor Cytotoxicity: EFA Exhibits 26- to 41-Fold Lower Toxicity Than MTA in Primary Human BFU-E and CFU-GM Assays

In direct head-to-head experiments, the cytotoxicity of EFA to human hematopoietic progenitor cells was compared with that of 5′-deoxy-5′-methylthioadenosine (MTA), the endogenous MTAP substrate. EFA was at least 26- to 41-fold less cytotoxic than MTA toward both erythroid burst-forming units (BFU-Es) and granulocyte-macrophage colony-forming units (CFU-GMs), establishing a quantitatively defined therapeutic window advantage [1].

MTAP hematopoietic toxicity T-ALL salvage therapy BFU-E CFU-GM

MTAP+ Cell Rescue Selectivity: EFA Achieves Complete Rescue at 25 μM Without Toxicity at 100 μM, Whereas MTA Is Toxic Above 12.5 μM

EFA selectively rescued MTAP-positive MOLT-4 T-ALL cells from L-alanosine-induced toxicity at a concentration of 25 μM, while exhibiting negligible intrinsic toxicity even at 100 μM. In contrast, the comparator MTA achieved only partial, incomplete rescue at 12.5 μM, and concentrations above this threshold were overtly toxic to the same cell population. Additionally, EFA at ≤20 μM rescued primary MTAP+ T-ALL cells and normal lymphocytes from L-alanosine toxicity [1].

MOLT-4 L-alanosine MTAP selectivity rescue assay therapeutic window

Solution Furanose Conformational Bias: Erythrofuranosyladenine Adopts ~95% South Pucker vs. ~77% for Adenosine, Driven by C5′ Deletion

Solution NMR analysis reveals that β-D-erythrofuranosyladenine (I) exhibits a strongly biased south furanose conformation (~95%, P = 180.1°, τm = 40°), whereas the parent compound β-adenosine (II) shows a mixed north/south distribution (~23% north, P = 19.1°, τm = 38°; ~77% south, P = 153.3°, τm = 38°). The measured 3JH1,H2, 3JH2,H3, and 3JH3,H4S coupling constants are 6.7, 4.6, and 1.7 Hz for (I), versus 6.2, 5.3, and 3.3 Hz for (II), respectively [1]. This conformational shift is attributed to removal of the C5′ hydroxymethyl group, which eliminates steric constraints present in adenosine [2].

pseudorotation NMR conformation south pucker furanose ring 3JHH coupling

Base-Activated Conformational Lock: Intramolecular O2′H···N3 Hydrogen Bond Enforces South Geometry in Erythrofuranosyladenine

Computational investigation of 9-β-D-erythrofuranosyladenine and its carbocyclic analogues reveals that the lowest-energy conformer in each system is stabilized by an internal hydrogen bond between the O2′ hydroxyl of the five-membered ring and the N3 nitrogen of the adenine base. This O2′H···N3 interaction locks the furanose ring into the south conformation, providing a molecular-level mechanistic explanation for the experimentally observed ~95% south bias [1]. When aqueous solvation is modeled via the PCM method, the energetic preference for the locked conformer is diminished but not abolished, indicating that the lock persists under physiologically relevant conditions [1]. For the carbocyclic analogue 9-(trans-2′,trans-3′-dihydroxycyclopentyl)adenine, the computationally predicted pseudorotation angle of 169.3° agrees well with the experimentally determined value of 176.8° derived from 3JHH fitting, validating the computational approach [1].

conformational lock hydrogen bonding computational chemistry pseudorotation nucleoside design

Crystallographic Evidence of Non-Planar Substrate Accommodation: EFA Bound to Fluorinase at 2.0 Å Resolution Validates Its Utility as a Mechanistic Probe

The X-ray crystal structure of 5′-fluorodeoxyadenosine synthase from Streptomyces cattleya in complex with Beta-D-Erythrofuranosyl-Adenosine has been determined at 2.0 Å resolution (PDB ID: 2CBX). The structure reveals that the enzyme accommodates the erythrofuranosyl ring in a near-ideal OE (east) conformation (P = 90°, τm = 42°) with the adenine base in an anti (−ac) orientation [1][2]. Critically, this structural evidence demonstrates that the fluorinase does not require a planar ribose conformation to catalyze C–F bond formation—a finding that emerged specifically because EFA, with its altered sugar pucker, was employed as the co-crystallized ligand [3]. Without the use of EFA, this mechanistic insight into fluorinase substrate plasticity would not have been accessible using standard adenosine or 2′-deoxyadenosine.

fluorinase X-ray crystallography C–F bond enzyme-substrate complex PDB 2CBX

Beta-D-Erythrofuranosyl-Adenosine: Evidence-Backed Research and Industrial Application Scenarios


MTAP-Selective Salvage Therapy Research: Protecting Normal Hematopoietic Cells During L-Alanosine Treatment

Investigators developing MTAP-directed cancer therapies should use EFA—not MTA or 5′-deoxyadenosine—as the rescue agent for MTAP+ normal cells. The quantitative evidence shows EFA provides complete MTAP+ cell rescue at 25 μM with negligible toxicity at 100 μM, whereas MTA is toxic above 12.5 μM and yields only partial rescue. This >4× wider non-toxic window is essential for achieving meaningful therapeutic indices in preclinical T-ALL and other MTAP-deficient cancer models [1].

Nucleoside Conformational Analysis and SAR Studies: Using EFA as a Conformationally Locked South-Pucker Probe

Researchers conducting structure-activity relationship (SAR) studies on nucleoside-modifying enzymes or nucleic acid interactions should select EFA when a conformationally biased adenine nucleoside is required. Its ~95% south pucker preference (P = 180.1°, τm = 40°), stabilized by an O2′H···N3 internal hydrogen bond, provides a sharp contrast to the mixed north/south distribution of adenosine (~77% south). This property makes EFA uniquely suited as a conformational probe in enzymology, NMR methodological development, and computational validation studies [1][2].

Enzymatic Fluorination and Biocatalysis Research: Probing Substrate Plasticity in C–F Bond-Forming Enzymes

For structural and mechanistic studies of fluorinase and related halogenating enzymes, EFA is the validated ligand of choice. The 2.0 Å co-crystal structure (PDB 2CBX) demonstrates that the fluorinase active site accommodates the non-planar erythrofuranosyl ring (P = 90° when bound), revealing substrate plasticity that cannot be observed with adenosine or 2′-deoxyadenosine. This makes EFA indispensable for crystallographic and kinetic studies of non-canonical nucleoside recognition by fluorinases [3][4].

Hematopoietic Stem and Progenitor Cell Toxicity Screening: Benchmarking MTAP Substrate Safety

In drug discovery programs evaluating MTAP pathway modulators, EFA serves as the low-toxicity reference standard for hematopoietic progenitor safety profiling. Its 26- to 41-fold lower cytotoxicity toward BFU-Es and CFU-GMs compared to MTA provides a quantitative benchmark against which novel MTAP substrates or inhibitors can be measured, enabling data-driven go/no-go decisions in lead optimization [1].

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